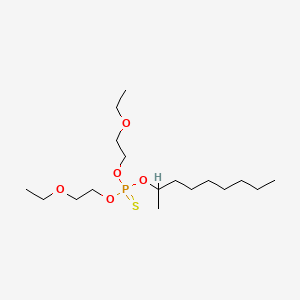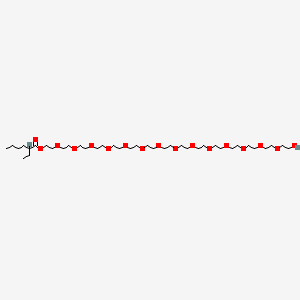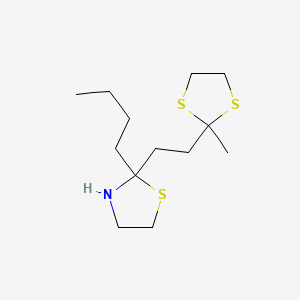
2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブチル-2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)チアゾリジンは、その構造内に硫黄原子と窒素原子を含む複素環式有機化合物です。 この化合物は、様々な生物活性と科学の様々な分野における応用で知られているチアゾリジンファミリーの一部です .
準備方法
2-ブチル-2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)チアゾリジンの合成は、様々な合成経路によって達成することができます。 一般的な方法の1つは、トルエンの還流条件下でアミンとアレーンアルデヒドを反応させる方法です . このプロセスは、通常、目的のチアゾリジン誘導体を生成するワンポット2段階合成を伴います。 工業生産方法では、環境への影響を最小限に抑えながら、選択性、純度、収率を向上させるために、グリーンケミストリーの原則を使用する場合があります .
化学反応の分析
2-ブチル-2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)チアゾリジンは、酸化、還元、置換反応を含む様々な化学反応を起こします。 これらの反応で使用される一般的な試薬には、酸化のための臭素と、置換反応のための様々な求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、臭素による酸化は、官能化された1,2-ジチオランの形成につながる可能性があります .
科学研究への応用
この化合物は、幅広い科学研究への応用があります。化学において、それはより複雑な分子の合成のためのビルディングブロックとして使用されます。 生物学と医学において、チアゾリジン誘導体は、抗がん、抗けいれん、抗菌、抗炎症、神経保護、抗酸化活性で知られています . これらの特性は、2-ブチル-2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)チアゾリジンを、創薬およびその他の治療用途に役立つ化合物にします。
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazolidine derivatives are known for their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties make 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine a valuable compound for drug development and other therapeutic applications.
作用機序
2-ブチル-2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)チアゾリジンの作用機序には、様々な分子標的および経路との相互作用が含まれます。 その構造中の硫黄原子と窒素原子の存在は、その薬理学的特性を高め、生物学的分子と効果的に相互作用することができます . これらの相互作用は、様々な生物学的プロセスの調節につながる可能性があり、その治療効果に貢献します。
類似の化合物との比較
2-ブチル-2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)チアゾリジンは、スルファチアゾール、リトナビル、アバファンギン、ブレオマイシン、チアゾフリンなどの他のチアゾリジン誘導体と比較することができます . これらの化合物は、類似のチアゾリジンコアを共有していますが、特定の置換基と生物活性は異なります。 2-ブチル-2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)チアゾリジンにおけるブチル基とジチオラン基のユニークな組み合わせは、その独特の特性と用途に貢献しています。
類似化合物との比較
2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can be compared to other thiazolidine derivatives, such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . While these compounds share a similar thiazolidine core, they differ in their specific substituents and biological activities. The unique combination of butyl and dithiolan groups in this compound contributes to its distinct properties and applications.
特性
CAS番号 |
156000-17-8 |
|---|---|
分子式 |
C13H25NS3 |
分子量 |
291.5 g/mol |
IUPAC名 |
2-butyl-2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C13H25NS3/c1-3-4-5-13(14-8-9-17-13)7-6-12(2)15-10-11-16-12/h14H,3-11H2,1-2H3 |
InChIキー |
HUZVZEOLPFEDRF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(NCCS1)CCC2(SCCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
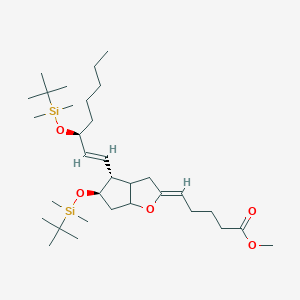
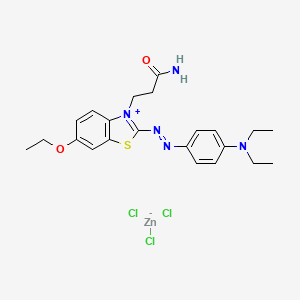
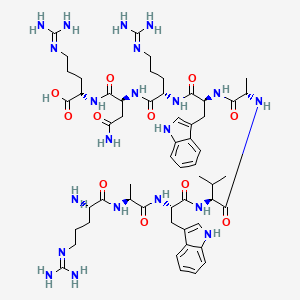

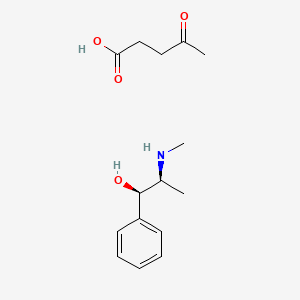

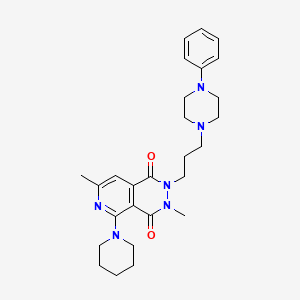
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)


